molecular formula C16H20N6O B2564495 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021223-55-1

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2564495
CAS RN: 1021223-55-1
M. Wt: 312.377
InChI Key: KIERUXIDXBLJOC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities . It is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another reaction involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Scientific Research Applications

Structural and Synthetic Applications

Synthesis and Characterization : The compound falls within a category of molecules characterized by their incorporation of pyridine, pyridazine, and piperazine motifs. These structural elements are common in the synthesis of heterocyclic compounds with potential biological activities. For instance, Desai et al. (2016) synthesized a series of compounds with similar structural frameworks, demonstrating their antimicrobial activities through various synthetic pathways, highlighting the versatility of these structural units in drug design (Desai, Makwana, & Senta, 2016).

Pharmacophoric Features : The presence of piperazine and pyridazine rings in the compound's structure suggests its potential pharmacophoric attributes, contributing to its binding affinities and interactions with biological targets. Kumar et al. (2013) explored similar structures for their anticancer activities, indicating the significance of these moieties in enhancing therapeutic potentials (Kumar, Kumar, Roy, & Sondhi, 2013).

Potential Therapeutic Applications

Anticancer Activity : The structural components of the compound, particularly the piperazine and pyridine derivatives, have been investigated for their anticancer properties. For example, the synthesis and evaluation of piperazine-2,6-dione derivatives by Kumar et al. (2013) demonstrated good anticancer activity against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Kumar et al., 2013).

Antimicrobial Activity : The compound's structural analogs have been shown to possess significant antimicrobial activities. Desai et al. (2016) reported on the synthesis and characterization of novel compounds with potent antimicrobial effects, underscoring the potential application of such structures in addressing microbial infections (Desai et al., 2016).

Future Directions

The future directions for this compound could involve further development and testing for anti-tubercular activity, given the promising results of related compounds . Additionally, the synthesis methods could be refined and optimized for better yields and efficiency .

properties

IUPAC Name

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-2-16(23)22-11-9-21(10-12-22)15-7-6-14(19-20-15)18-13-5-3-4-8-17-13/h3-8H,2,9-12H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIERUXIDXBLJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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